GSK-J2 sodium salt GSK-J2 sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC4153185
InChI: InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
SMILES: C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
Molecular Formula: C22H23N5NaO2
Molecular Weight: 412.4 g/mol

GSK-J2 sodium salt

CAS No.:

Cat. No.: VC4153185

Molecular Formula: C22H23N5NaO2

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

GSK-J2 sodium salt -

Specification

Molecular Formula C22H23N5NaO2
Molecular Weight 412.4 g/mol
Standard InChI InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
Standard InChI Key LFPRQFGWKMRKLV-UHFFFAOYSA-N
SMILES C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
Canonical SMILES C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]

Introduction

Chemical and Physical Properties of GSK-J2 Sodium Salt

Structural Composition and Molecular Characteristics

GSK-J2 sodium salt has the molecular formula C22H23N5O2·Na and a molecular weight of 412.4 g/mol . Its canonical SMILES notation is OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na], reflecting a pyridine-based scaffold with a sodium counterion enhancing solubility in aqueous solutions . The compound’s regio-isomeric configuration distinguishes it from GSK-J1, altering its binding affinity to the JMJD3 catalytic site .

Table 1: Key Chemical Properties of GSK-J2 Sodium Salt

PropertyValueSource
CAS Number2108665-15-0
Molecular FormulaC22H23N5O2·Na
Molecular Weight412.4 g/mol
SolubilitySoluble in DMSO, 1eq. HCl
Storage Conditions-20°C (desiccated)
Purity≥98% (HPLC)

Solubility and Stability Considerations

GSK-J2 sodium salt demonstrates optimal solubility in dimethyl sulfoxide (DMSO) at concentrations up to 38.94 mg/mL (100 mM) and in 1 equivalent hydrochloric acid (HCl) at 19.47 mg/mL (50 mM) . Stability assays recommend storage at -20°C in desiccated conditions to prevent hydrolysis or degradation, with a shelf life of 6 months at -80°C or 1 month at -20°C .

Pharmacological Profile and Mechanism of Action

Target Specificity and Enzymatic Inhibition

GSK-J2 sodium salt was developed as an inactive control for GSK-J1, a potent inhibitor of the H3K27me3/2-specific demethylases JMJD3 and UTX . Structural analyses reveal that GSK-J2’s pyridine nitrogen orientation prevents bidentate coordination with the catalytic Fe²⁺ ion in JMJD3, rendering it incapable of displacing the cofactor 2-oxoglutarate (2-OG) . This contrasts with GSK-J1, which binds Fe²⁺ via its pyridine and carboxylate groups, achieving an IC50 of 60 nM against JMJD3 .

Selectivity Profiling

Comprehensive selectivity screens confirm GSK-J2’s inactivity against a panel of 2-OG-dependent oxygenases, including other Jumonji family demethylases (e.g., JMJD2C, JMJD1A) and histone-modifying enzymes such as histone deacetylases (HDACs) . Thermal shift assays further validate its lack of binding to JMJD3, with no significant ΔTm observed compared to GSK-J1’s >2.5°C shift .

Table 2: Enzymatic Inhibition Profiles of GSK-J1 and GSK-J2

EnzymeGSK-J1 IC50GSK-J2 IC50
JMJD360 nM>100 μM
UTX120 nM>100 μM
JMJD2C>30 μM>100 μM
JARID1B950 nM>100 μM

Applications in Epigenetic Research

Validation of JMJD3-Specific Phenotypes

GSK-J2 sodium salt is routinely employed to distinguish JMJD3-mediated effects from off-target artifacts in cell-based assays. For example, in studies of macrophage polarization, GSK-J4 (the cell-permeable prodrug of GSK-J1) reduces pro-inflammatory cytokine production, while GSK-J5 (the prodrug of GSK-J2) shows no effect, confirming JMJD3’s role in regulating immune responses .

Cancer Biology and Therapeutic Exploration

In glioblastoma models, GSK-J4 induces apoptosis by restoring H3K27me3 levels at oncogene promoters, whereas GSK-J2 fails to alter histone methylation or cell viability . This specificity supports JMJD3 as a therapeutic target in malignancies driven by H3K27me3 loss, such as diffuse intrinsic pontine glioma (DIPG) .

Comparative Analysis with GSK-J1 and Prodrug Derivatives

Structural Determinants of Activity

X-ray crystallography of JMJD3 bound to GSK-J1 reveals critical interactions between the inhibitor’s carboxylate group and Fe²⁺, as well as hydrophobic contacts with residues E1244 and R1246 . GSK-J2’s regio-isomeric pyridine disrupts these interactions, abolishing inhibitory capacity .

Prodrug Development for Cellular Studies

To overcome GSK-J1’s poor cell permeability, ethyl ester prodrugs (GSK-J4 for GSK-J1; GSK-J5 for GSK-J2) are hydrolyzed intracellularly to their active forms . In macrophages, GSK-J4 increases nuclear H3K27me3 by 3.5-fold at 10 μM, while GSK-J5 shows no effect, underscoring the utility of GSK-J2 derivatives as controls .

Future Directions and Research Gaps

Expanding Applications in Disease Models

While GSK-J2 sodium salt has been pivotal in immunology and oncology, its potential in neurodevelopmental disorders linked to JMJD3 dysregulation (e.g., autism spectrum disorders) remains unexplored. Additionally, combination therapies pairing GSK-J4 with DNA methyltransferase inhibitors warrant investigation for synergistic epigenetic effects.

Analytical Challenges and Method Optimization

Current assays for H3K27me3 quantification (e.g., immunoblotting, mass spectrometry) lack single-cell resolution. Integrating GSK-J2 controls with emerging techniques like CUT&Tag or imaging mass cytometry could enhance precision in mapping chromatin dynamics.

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